3-Methylcholanthrene

Beschreibung

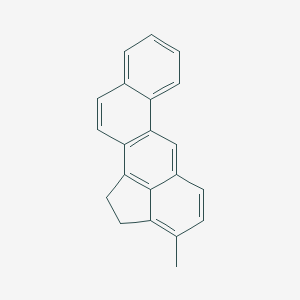

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-1,2-dihydrobenzo[j]aceanthrylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16/c1-13-6-7-15-12-20-17-5-3-2-4-14(17)8-9-18(20)19-11-10-16(13)21(15)19/h2-9,12H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQNQXQZIWHJRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16 | |

| Record name | 3-METHYLCHOLANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020862 | |

| Record name | 3-Methylcholanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-methylcholanthrene appears as yellow crystals or solid. (NTP, 1992), Pale yellow solid; [Merck Index] Faintly yellow fine crystals; [Aldrich MSDS] | |

| Record name | 3-METHYLCHOLANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylcholanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

536 °F at 80 mmHg (NTP, 1992), 280 °C at 80 mm Hg | |

| Record name | 3-METHYLCHOLANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylcholanthrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), In water, 2.8X10-3 mg/L at 24-27 °C (average of 6 measured values from literature), In water, 2.9X10-3 mg/L at 25 °C, Soluble in xylene, toluene; slightly solubloe in amyl alcohol, Soluble in benzene, 3-Methyl cholanthrene solubility in a mixed lipid/sodium taurocholate bile salt system was minimal below the critical miocelle concentration of the bile salt. | |

| Record name | 3-METHYLCHOLANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylcholanthrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.28 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.28 g/cu cm at 20 °C | |

| Record name | 3-METHYLCHOLANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylcholanthrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.85e-07 mmHg at 68 °F (NTP, 1992), 0.0000038 [mmHg], 4.3X10-8 mm Hg at 25 °C | |

| Record name | 3-METHYLCHOLANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylcholanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Methylcholanthrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow needles from benzene, Yellow crystals, Pale yellow, slender prisms from benzene plus ether | |

CAS No. |

56-49-5 | |

| Record name | 3-METHYLCHOLANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylcholanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcholanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-methylcholanthrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benz[j]aceanthrylene, 1,2-dihydro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylcholanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcholanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLCHOLANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/214U33M1RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylcholanthrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

354 to 356 °F (NTP, 1992), 178 °C | |

| Record name | 3-METHYLCHOLANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylcholanthrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular Mechanisms of 3 Methylcholanthrene Carcinogenesis

Metabolic Activation Pathways

Metabolic activation is a crucial step in the carcinogenicity of many PAHs, including 3-MC. This process primarily occurs through the action of xenobiotic-metabolizing enzymes, leading to the formation of electrophilic species that can form covalent adducts with DNA. ontosight.aitandfonline.comontosight.aitandfonline.comjcu.cz

Role of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a diverse superfamily of enzymes that play a central role in the metabolism of a wide range of endogenous and exogenous compounds, including carcinogens like 3-MC. nih.govnih.gov These enzymes are pivotal in both the activation and detoxification of xenobiotics. nih.gov

Exposure to 3-MC leads to the induction of specific CYP isoforms, notably CYP1A1, CYP1A2, and CYP1B1. tandfonline.comnih.govwhoi.edunih.govoup.comaacrjournals.org This induction is largely mediated by the AhR. ontosight.aiontosight.aioup.comaacrjournals.orgspandidos-publications.comresearchgate.net Upon binding of 3-MC, the AhR complex translocates to the nucleus and interacts with specific regulatory elements, known as Ah-responsive elements (AHREs), located in the promoter regions of these CYP genes, leading to their transcriptional activation. tandfonline.comoup.comaacrjournals.orgresearchgate.net

Research has demonstrated that 3-MC induces the expression of CYP1A1 in human cells. ontosight.ai Studies in rats have shown that 3-MC causes sustained induction of hepatic CYP1A expression for extended periods. nih.govtandfonline.comoup.com Furthermore, 3-MC also induces CYP1A1 and CYP1B1 in extrahepatic tissues, such as lung and mammary glands, which are known target organs for carcinogenesis. nih.govoup.com The induction of these enzymes can be substantial, with studies in fish showing 20-120-fold induction of CYP1A, CYP1B1, and CYP1C1 in various organs after 3-MC exposure. nih.gov

Data on the induction of CYP isoforms by 3-MC:

| CYP Isoform | Tissue/Species | Induction Effect | Reference(s) |

| CYP1A1 | Human cells | Induced expression | ontosight.ai |

| CYP1A | Rat liver | Sustained induction | nih.govtandfonline.comoup.com |

| CYP1A1 | Rat extrahepatic tissues | Induced expression | nih.govoup.com |

| CYP1B1 | Rat extrahepatic tissues | Induced expression | nih.govoup.com |

| CYP1A | Fish (liver, gill, intestine) | 20-120-fold induction | nih.gov |

| CYP1B1 | Fish (liver, gill, intestine) | 20-120-fold induction | nih.gov |

| CYP1C1 | Fish (liver, gill, intestine) | 20-120-fold induction | nih.gov |

| CYP1A1 | Human hepatoma cells (HepG2) | Marked induction (8-20-fold) | researchgate.net |

| CYP1A1 | Mouse (lung and liver) | Persistent induction | aacrjournals.org |

| CYP1A2 | Mouse (lung and liver) | Persistent induction | nih.gov |

While multiple CYP isoforms can metabolize PAHs, CYP1A1 and CYP1B1 are particularly important in the bioactivation of these compounds to carcinogenic metabolites. nih.govspandidos-publications.comresearchgate.net Studies have investigated the catalytic activities of various human CYPs towards PAHs. While CYP1A1 is more active in the activation of certain dihydrodiols, CYP1A1 and CYP1B1 exhibit similar catalytic activities towards other procarcinogens. nih.govoup.com Other enzymes, such as CYP1A2, CYP2C9, and CYP3A4, metabolize PAHs at significantly slower rates compared to CYP1A1, and many other CYPs show minimal activity in PAH bioactivation. nih.govoup.com

Research indicates that CYP1A enzymes play key roles in the metabolic activation of PAHs to carcinogenic metabolites. aacrjournals.orgresearchgate.net Specifically, CYP1A1 and CYP1B1, in conjunction with epoxide hydrolase, are major contributors to the activation of PAHs into highly reactive diol epoxides, which are considered carcinogenic metabolites. spandidos-publications.com

Induction of CYP1A1, CYP1A2, and CYP1B1

Formation of Reactive Metabolites

The metabolism of 3-MC by CYP enzymes and epoxide hydrolase leads to the formation of chemically reactive intermediates. nih.govoup.com These intermediates are capable of covalently binding to DNA, a critical event in the initiation of carcinogenesis. nih.govtandfonline.comnih.govoup.com

A key pathway in the metabolic activation of 3-MC involves epoxidation followed by hydrolysis. ontosight.aiontosight.aiwikipedia.org CYP enzymes catalyze the epoxidation of the parent compound, forming epoxide intermediates. wikipedia.org These epoxides can then undergo hydrolysis, often catalyzed by epoxide hydrolase, to form dihydrodiols. nih.govoup.comontosight.aieuropa.eu This sequence of epoxidation and hydrolysis is a common route in the biotransformation of PAHs. ontosight.aiontosight.aiwikipedia.org

The dihydrodiol metabolites formed through epoxidation and hydrolysis can be further metabolized by CYP enzymes, leading to the formation of highly reactive bay region diol epoxides. ontosight.aiwhoi.edunih.govontosight.ainih.gov These diol epoxides are considered ultimate carcinogens due to their potent electrophilic nature, allowing them to readily form covalent adducts with DNA. ontosight.aiontosight.aioup.com The formation of diol epoxides in the 7,8,9,10-ring of 3-methylcholanthrene has been indicated by fluorescence spectral evidence. nih.gov Studies on related compounds, such as benz[j]aceanthrylene, which is structurally related to this compound, also support the significance of the bay-region diol-epoxide route in metabolic activation. aacrjournals.org

The metabolic activation pathway can be summarized as sequential enzymatic steps:

Epoxidation: CYP enzymes introduce an epoxide group onto the PAH ring system. wikipedia.org

Hydrolysis: Epoxide hydrolase catalyzes the addition of water to the epoxide, opening the ring and forming a dihydrodiol. nih.govoup.comontosight.aieuropa.eu

Second Epoxidation: Another epoxidation step, typically catalyzed by CYP enzymes, occurs on the dihydrodiol, leading to the formation of a diol epoxide. wikipedia.org

Hydroxylated and Keto Metabolites (e.g., 1-hydroxy-3-methylcholanthrene (B1201948), 1-keto-3-methylcholanthrene)

Hydroxylation is a significant phase I metabolic pathway for 3-MC. Studies have identified hydroxylated metabolites such as 1-hydroxy-3-methylcholanthrene. researchgate.netnih.govpsu.edu This hydroxylation often occurs at the 1-position, which is considered a highly reactive center in the 3-MC molecule. nih.gov Keto metabolites, such as 1-keto-3-methylcholanthrene, are also formed during the metabolism of 3-MC. researchgate.netnih.govpsu.edu These oxygenated derivatives represent key intermediates in the metabolic cascade of 3-MC. researchgate.net Research indicates that 1-hydroxy-3-methylcholanthrene may be a proximate carcinogenic form, potentially forming an ester that acts as an ultimate alkylating compound. researchgate.netnih.gov In contrast, 1-keto-3-methylcholanthrene has been reported as non-carcinogenic in some studies. researchgate.netnih.gov

Here is a table summarizing some oxygenated metabolites of this compound:

| Metabolite | Description | Carcinogenicity (in mouse skin studies) |

| 1-hydroxy-3-methylcholanthrene | Hydroxylated metabolite | Weakest carcinogen researchgate.netnih.gov |

| 1-keto-3-methylcholanthrene | Keto metabolite | Non-carcinogenic researchgate.netnih.gov |

| 2-hydroxy-3-methylcholanthrene (B1205650) | Hydroxylated metabolite | Strongest carcinogen (similar to MC) researchgate.netnih.gov |

| This compound-2-one | Keto metabolite | Weaker carcinogen (than MC, 2-OH-MC) researchgate.netnih.gov |

One-Electron Oxidation Mechanisms and Critical Binding Sites

One-electron oxidation has been proposed as a critical mechanism for the carcinogenic activation of PAHs, including 3-MC. researchgate.netaacrjournals.org This process can lead to the formation of radical cations, which are highly reactive species. aacrjournals.orgtandfonline.com Trapping of the this compound radical cation by nucleophilic compounds has been shown to occur specifically at the 1-carbon atom. researchgate.netnih.gov This suggests that the C-1 position is a critical binding site for cellular nucleophiles following one-electron oxidation. researchgate.netnih.gov The formation of benzylic alcohols from benzylic carbocations via a chemical pathway involving two-electron and oxygen transfer has been proposed as a model for the initial metabolic step in the activation of 3-MC to major ultimate electrophilic and carcinogenic forms. aacrjournals.org These alcohols can be further activated to carcinogenic sulfate (B86663) esters that react with DNA. aacrjournals.org

DNA Adduct Formation and Genotoxicity

A critical step in 3-MC-induced carcinogenesis is the formation of covalent adducts with DNA. oup.comnih.gov These DNA adducts can disrupt normal cellular processes, leading to mutations and genomic instability. wikipedia.orgscitoys.com

Characterization and Identification of this compound-DNA Adducts

This compound has been shown to form multiple DNA adducts in various cell types and tissues. oup.comoup.com These adducts represent the covalent binding of reactive 3-MC metabolites to DNA bases. While individual 3-MC-DNA adducts have been detected and characterized, their precise structures can be complex and depend on the specific metabolic pathways involved. oup.com Studies utilizing techniques such as 32P-postlabeling have identified multiple adduct spots, indicating the formation of diverse adduct structures. oup.comoup.comnih.gov Some studies suggest that certain adducts detected by 32P-postlabeling may represent the binding of ultimate carcinogenic metabolites, such as diol epoxides. researchgate.net In vitro analysis of 3-MC binding to DNA has shown that nucleoside-bound adducts are predominantly deoxyguanosine-dependent, although early peaks were independent of the base. nih.gov

Sequence Specificity and Preferential Adduct Sites (e.g., CYP1A1 Promoter Region, AhR Response Elements)

Research suggests that 3-MC-DNA adduct formation can exhibit sequence specificity, meaning that adducts are preferentially formed at certain DNA sequences. nih.govtandfonline.com Studies have hypothesized that some 3-MC-DNA adducts are specifically targeted to the Ah-responsive elements (AHREs) located in the promoter region of genes like CYP1A1. nih.govnih.govtandfonline.com Experimental evidence supports this hypothesis, showing that metabolically activated 3-MC can covalently bind to plasmids containing the CYP1A1 promoter. nih.govnih.govtandfonline.com Furthermore, PCR amplification of sequences containing AHREs was inhibited in DNA treated with 3-MC metabolites, suggesting the presence of adducts on these regulatory elements that interfere with polymerase activity. nih.gov This sequence-specific adduct formation on AHREs may play a role in modulating the transcription of target genes, including those involved in xenobiotic metabolism. nih.govnih.govtandfonline.com The consensus core recognition sequence for AHREs is typically 5′-TNGCGTG-3′. frontiersin.orgoup.com

Persistence of DNA Adducts and Implications for Sustained Biological Effects

The persistence of DNA adducts is a critical factor in determining the long-term biological effects of a carcinogen. epa.gov Persistent DNA adducts can lead to sustained transcriptional changes and increased risk of mutations. nih.govtandfonline.com Studies have shown that 3-MC induces persistent hepatic DNA adducts in vivo, which can remain for several weeks after the cessation of exposure. nih.govtandfonline.com This persistence of adducts is hypothesized to contribute to the sustained induction of enzymes like CYP1A1, even in the absence of the parent compound. oup.comnih.govnih.govtandfonline.com The sustained expression of CYP1A1, an enzyme involved in 3-MC metabolism, can create a feedback loop that perpetuates the formation of reactive metabolites and further DNA damage. nih.govtandfonline.com The correlation between adduct persistence and susceptibility to cancer has been suggested in some animal studies. epa.gov

Mutagenic Potential and DNA Damage Response

The formation of DNA adducts by 3-MC metabolites is a genotoxic event that can lead to mutations. wikipedia.orgscitoys.com These adducts can interfere with DNA replication and transcription, leading to errors in DNA synthesis. The cell has DNA damage response pathways to detect and repair these lesions. However, if the damage is not efficiently repaired, it can result in permanent changes in the DNA sequence, contributing to the initiation and progression of cancer. wikipedia.org The mutagenic potential of 3-MC is linked to its ability to form these DNA adducts and overwhelm cellular repair mechanisms.

Interaction with the Aryl Hydrocarbon Receptor (AhR) Pathway

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in the cellular response to various environmental contaminants, including PAHs like 3-MC. ontosight.aioup.commedicinacomplementar.com.br Upon entering the cell, 3-MC binds to the AhR, initiating a cascade of events that ultimately affects gene transcription. ontosight.aioup.com

Ligand Binding and Receptor Activation Dynamics

3-MC acts as an agonist for the AhR. ebi.ac.uk In its inactive state, the AhR resides in the cytoplasm within a multiprotein complex that includes heat shock protein 90 (hsp90). medicinacomplementar.com.broup.com Upon binding of 3-MC, the AhR undergoes a conformational change, leading to its activation and translocation into the nucleus. oup.commedicinacomplementar.com.brspandidos-publications.com While 3-MC binds to the AhR, its binding affinity is typically lower than that of the high-affinity ligand 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). oup.comoup.com Studies have shown that the ligand-binding domain of AhR, encompassing PAS B, is crucial for interaction with ligands like 3-MC, with specific amino acids such as Phenylalanine 318, Isoleucine 319, and Histidine 320 being involved in this contact. medicinacomplementar.com.br The dynamics of AhR activation by 3-MC can involve oscillatory binding patterns to target genes, with periodicity observed between 1.5 and 2 hours in some cell lines. oup.comnih.gov

AhR-Nuclear Translocator (ARNT) Complex Formation

Following nuclear translocation, the ligand-bound AhR does not act alone. It forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. oup.commedicinacomplementar.com.brspandidos-publications.com This heterodimerization is a critical step for the functional activity of the AhR pathway. ARNT is also a member of the basic-helix-loop-helix/PAS family of proteins. oup.com The formation of the AhR-ARNT complex enables the receptor to bind to specific DNA recognition sites. oup.comoup.com

Regulation of Xenobiotic Response Elements (XREs)

The activated AhR-ARNT heterodimer exerts its transcriptional regulatory function by binding to specific DNA sequences located in the promoter regions of target genes. These sequences are known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs). oup.commedicinacomplementar.com.broup.com The consensus sequence for XREs is typically 5'-T/GNGCGTGA/CG/CA-3', with a core sequence of 5'-GCGTG-3'. medicinacomplementar.com.br Binding of the AhR-ARNT complex to XREs can lead to the activation or repression of gene transcription, depending on the specific gene and cellular context. nih.gov Studies have identified functional XREs in the promoter region of genes like cytochrome P450 1A (CYP1A), which are strongly induced by 3-MC. nih.govspandidos-publications.com Research has also shown that the factor binding to XREs exists in a cryptic form in the cytoplasm and translocates to the nucleus upon ligand binding, suggesting that 3-MC binding induces the DNA-binding activity of this factor, which is likely a component of the xenobiotic receptor. osti.gov

Differential Recruitment to Target Promoters

Research using techniques like chromatin immunoprecipitation (ChIP) and DNA microarrays (ChIP-chip) has demonstrated that 3-MC induces the recruitment of the AhR complex to numerous genomic regions, including promoter regions of target genes. oup.comnih.gov Notably, the recruitment of AhR to target promoters can be differential, meaning that the kinetics and extent of binding can vary depending on the specific gene. oup.comnih.gov While many 3-MC-bound regions contain AhR-responsive elements, interactions with regions lacking these elements have also been observed. nih.govnih.gov This differential recruitment contributes to the varied transcriptional outcomes observed following 3-MC exposure, which can include gene activation, inhibition, or no effect, even among genes where AhR binding is detected. nih.govnih.gov Time course studies have revealed gene-specific changes in histone modifications, such as acetylation and methylation, accompanying the differential and sometimes oscillatory binding of AhR. oup.com

AhR-Estrogen Receptor Complex Formation

Crosstalk between the AhR pathway and estrogen receptor (ER) signaling is a significant aspect of 3-MC's molecular mechanisms. spandidos-publications.comcapes.gov.brbu.edu Studies have shown that 3-MC can induce the formation of a complex between the AhR and the Estrogen Receptor alpha (ERα). bu.eduaacrjournals.org This complex can then interact with Estrogen Response Elements (EREs) in the DNA, leading to the stimulation of transcription of ER target genes. bu.eduaacrjournals.org This interaction suggests that 3-MC, while primarily an AhR agonist, can also exert estrogenic activity by influencing ER-mediated transcription, potentially through the formation of an AhR-ER-ARNT-3MC complex. aacrjournals.org This mechanism appears to be distinct from the direct binding of 3-MC metabolites to ERα, which has also been suggested. mdpi.com

Cellular Signal Transduction Pathways and Gene Expression Regulation

Beyond the core AhR-ARNT-XRE pathway, 3-MC also influences a range of other cellular signal transduction pathways and broader gene expression. The activation of AhR by 3-MC can modulate pathways such as the PTEN/PI3K/Ras/c-Raf signaling cascade, contributing to effects like cell cycle arrest. plos.org 3-MC has been shown to cause cell-cycle arrest in the G0/G1 phase, which is associated with the induction of cell cycle inhibitors like p21 and p27 and decreased activity of cyclin-dependent kinase 2 (Cdk2). ebi.ac.ukplos.orgnih.gov This cell cycle arrest can be mediated through an AhR/RhoA-dependent epigenetic modification of histones, involving the recruitment of HDAC1 and pRb2 to the E2F1 complex, leading to decreased E2F1 trans-activational activity and histone deacetylation. plos.orgnih.gov

Furthermore, 3-MC exposure can lead to the induction of enzymes involved in xenobiotic metabolism, particularly members of the cytochrome P450 family like CYP1A1 and CYP1B1, through the AhR-mediated pathway. ontosight.aioup.comspandidos-publications.com However, 3-MC can also regulate gene expression through AhR-independent mechanisms. For instance, the induction of the proteasome subunit PSMB5 by 3-MC has been shown to be independent of the AhR/ARNT-XRE pathway but dependent on the Nrf2-ARE pathway. osti.gov Microarray analysis has revealed that 3-MC treatment can alter the expression of a large number of genes involved in diverse functional groups, including those related to cell cycle regulation, oxidative stress response, and cardiovascular disease. researchgate.net The effects on gene expression can be complex, with 3-MC influencing the transcription of genes involved in processes ranging from detoxification and DNA repair to apoptosis and inflammation. ontosight.airesearchgate.net

Activation of RAS/RAF/MAPK Pathways (ERK1, ERK2, JNK)

The RAS/RAF/MAPK pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating fundamental cellular processes including proliferation and survival. nih.govwikipedia.org Activation of this pathway involves a cascade where RAS activates RAF kinases, which in turn activate MEK1 and MEK2. These activated MEKs then phosphorylate and activate extracellular signal-regulated kinases (ERK1 and ERK2). nih.govwikipedia.org Once activated, ERK1/2 can translocate to the nucleus and phosphorylate numerous targets, including transcription factors, influencing gene expression related to cell cycle progression, survival, and differentiation. nih.govnih.govwikipedia.org

Research indicates that 3-MC can influence the RAS/RAF/MAPK pathway. Studies have shown that stimulation of c-fos transcription by 3-MC involves a signal transduction pathway that includes the activation of the small G protein Ras, Raf-1 kinase, and the MAP kinases, ERK1 and ERK2. nih.gov Similarly, the signal pathway induced by 3-MC to stimulate c-jun promoter involves Ras activation and the JNK group of MAP-kinases. nih.gov However, other studies have presented differing findings, suggesting that in certain cell types, such as mouse cerebral vascular endothelial cells, 3-MC treatment led to a time-dependent reduction in active forms of Ras and c-Raf, and the MAPK family (ERK1/2, JNK, and p38) was not significantly altered. plos.org This suggests that the effects of 3-MC on the MAPK pathway may be cell type-specific.

Modulation of PTEN/PI3K/Ras/c-Raf Signaling Cascades

The PTEN/PI3K/AKT pathway is another critical regulator of cell growth, survival, and proliferation, often found to be dysregulated in cancer. mdpi.com PI3K is activated by various stimuli, including receptor tyrosine kinases, and produces lipid products that activate AKT. nih.govmdpi.com PTEN acts as a phosphatase that counteracts the action of PI3K, thus inhibiting the pathway. mdpi.com The interplay between PI3K and PTEN is crucial for maintaining cellular homeostasis.

Studies have shown that 3-MC can modulate the PTEN/PI3K/Ras/c-Raf signaling cascades. In mouse cerebral vascular endothelial cells, 3-MC treatment led to increased PTEN activity and decreased PI3K activation. plos.orgnih.gov This modulation contributed to the inactivation of the Ras-cRaf pathway. plos.orgnih.gov This inactivation, in turn, was linked to the hypophosphorylation of retinoblastoma 2 (pRb2), a key regulator of the cell cycle. plos.orgnih.gov This suggests that 3-MC can influence cell cycle progression by impacting the balance between PTEN and PI3K activity and their downstream effectors.

Regulation of JAK2-STAT5b Activity

The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5b (STAT5b) pathway is involved in signaling downstream of various cytokine and growth factor receptors, including the growth hormone receptor. e-century.usnih.govoup.com Activation of this pathway typically involves receptor dimerization, autophosphorylation of JAK2, and subsequent phosphorylation and activation of STAT5b. e-century.usoup.com Activated STAT5b then translocates to the nucleus and regulates the transcription of target genes involved in processes such as cell proliferation and differentiation. e-century.us

Research on the effect of 3-MC on the JAK2-STAT5b pathway has yielded insights into its potential to disrupt normal cellular signaling. Studies in mice have shown that 3-MC can disrupt the expression of hepatic growth hormone signaling components, including those in the GHR-JAK2-STAT5b pathway. nih.govnih.govplos.org While some studies indicated an apparent impairment of STAT5 phosphorylation by 3-MC, large interanimal variation prevented the achievement of statistical significance. nih.gov However, other research suggests that GH-inducible STAT5b phosphorylation, nuclear translocation, and DNA binding were not affected by 3-MC in certain contexts. oup.com Conversely, a study investigating doxorubicin (B1662922) resistance in a rat model of kidney cancer induced by 3-MC found that 3-MC downregulated the gene expression of JAK2. windows.netxiahepublishing.comresearchgate.net These findings suggest a complex and potentially context-dependent influence of 3-MC on JAK2-STAT5b signaling.

Influence on KRAS, FKBP5, and P53 Signaling Pathways

This compound has been shown to influence the expression and activity of key genes involved in various signaling pathways, including KRAS, FKBP5, and P53. windows.netxiahepublishing.comresearchgate.net

KRAS is a small GTPase that acts as a molecular switch in various signaling pathways, including the MAPK and PI3K pathways, and is frequently mutated in human cancers. nih.govresearchgate.net Studies in a rat model of kidney cancer induced by 3-MC demonstrated that 3-MC downregulated the gene expression of KRAS. windows.netxiahepublishing.comresearchgate.net

FKBP5 (FK506 binding protein 5) is an immunophilin protein that interacts with steroid receptors and heat shock proteins, and has been implicated in various cellular processes, including apoptosis and the regulation of NF-κB and AKT signaling pathways. windows.netxiahepublishing.com Research indicates that 3-MC intoxication caused a significant downregulation of the gene expression of FKBP5 in a rat model. windows.netxiahepublishing.com FKBP5 may be involved in regulating inhibitor of nuclear factor kappa B activity and encourages the connection between AKT and PHLPP, enhancing AKT dephosphorylation. windows.netxiahepublishing.com

P53 is a well-known tumor suppressor gene that plays a critical role in regulating the cell cycle, DNA repair, and apoptosis in response to cellular stress, such as DNA damage or oncogene activation. cambridge.org Its activity is crucial for preventing uncontrolled cell proliferation and tumor development. cambridge.org In the context of 3-MC exposure, studies have shown that 3-MC intoxication led to a significant downregulation of the gene expression of P53 in a rat model. windows.netxiahepublishing.comresearchgate.net The downregulation of this key tumor suppressor can contribute to the carcinogenic effects of 3-MC.

Activation of Nuclear Factor Kappa B and AKT-PHLPP Signaling Pathways

Nuclear Factor Kappa B (NF-κB) is a transcription factor complex that plays a crucial role in regulating the expression of genes involved in inflammation, immune responses, cell survival, and proliferation. nih.gov Constitutive activation of NF-κB is frequently observed in various cancers and contributes to tumor development and progression. nih.gov

The AKT signaling pathway, as mentioned earlier, is a key regulator of cell survival and proliferation. nih.govmdpi.com The AKT-PHLPP signaling axis involves the interaction between AKT and PHLPP (PH domain and Leucine rich repeat Protein Phosphatase), a phosphatase that dephosphorylates and inactivates AKT. windows.netxiahepublishing.com

Research suggests that 3-MC can influence both NF-κB and the AKT-PHLPP signaling pathways. FKBP5, which is downregulated by 3-MC, may be involved in the regulation of inhibitor of nuclear factor kappa B activity, potentially leading to the activation of NF-κB and the production of its target genes, thus influencing processes like cell apoptosis. windows.netxiahepublishing.com Furthermore, FKBP5 encourages the connection between AKT and PHLPP, enhancing the dephosphorylation and inactivation of AKT. windows.netxiahepublishing.com The downregulation of FKBP5 by 3-MC could therefore indirectly impact the AKT-PHLPP axis, potentially leading to altered AKT activity. Studies have also shown that constitutively active AKT stimulates IKK activity, leading to the phosphorylation and degradation of IκB and phosphorylation of the p65 NF-κB subunit, ultimately enhancing NF-κB transcriptional activity. nih.gov While a direct link between 3-MC and the activation of NF-κB and AKT-PHLPP signaling was suggested through the modulation of FKBP5, further direct evidence of 3-MC's specific effects on these pathways is indicated by the literature.

Transcriptional Regulation of Specific Target Genes (e.g., c-fos, c-jun)

This compound is known to induce the expression of various genes, including those involved in its metabolism and those that play roles in cellular signaling and proliferation. acs.orgnih.govnih.gov Among the key targets of transcriptional regulation by 3-MC are the proto-oncogenes c-fos and c-jun. nih.govnih.govresearchgate.net

c-fos and c-jun are components of the Activator Protein 1 (AP-1) transcription factor complex. nih.govnih.govoncotarget.com AP-1 is a dimeric complex typically formed by proteins from the Fos and Jun families, which binds to specific DNA sequences (AP-1 binding sites) in the promoter regions of target genes, regulating their transcription. nih.govnih.govoncotarget.com AP-1 plays a role in various cellular processes, including proliferation, differentiation, and apoptosis. nih.govoncotarget.com

Studies have demonstrated that 3-MC causes the induction of AP-1 activity, which is a result of increased expression of c-Fos and c-Jun proteins. nih.govnih.gov The mechanisms involved in 3-MC activation of c-fos and c-jun gene expression have been investigated. Stimulation of c-fos transcription by 3-MC involves a signal transduction pathway that includes the activation of Ras, Raf-1 kinase, and the MAP kinases, ERK1 and ERK2. nih.gov The signal transduction pathway induced by 3-MC to stimulate c-jun promoter involves Ras activation and the JNK group of MAP-kinases. nih.gov This transcriptional regulation of c-fos and c-jun by 3-MC contributes to the increased AP-1 activity, which can then influence the expression of downstream genes involved in carcinogenesis. nih.govnih.gov

Cellular Responses and Biological Outcomes of 3 Methylcholanthrene Exposure

Cell Cycle Control and Progression

The cell cycle is a tightly regulated process that ensures accurate DNA replication and cell division. mednexus.org Dysregulation of the cell cycle is a hallmark of cancer. mednexus.org 3-Methylcholanthrene has been shown to influence cell cycle progression, primarily by inducing arrest at specific phases and modulating the activity and expression of key regulatory proteins. ontosight.aiplos.org

Induction of Cell Cycle Arrest (G0/G1 Phase)

Research indicates that 3-MC can induce cell cycle arrest, predominantly in the G0/G1 phase. plos.orgnih.gov This arrest prevents cells from entering the DNA synthesis phase (S phase) and subsequently undergoing division. mednexus.orgplos.org This effect has been observed in various cell types, including vascular endothelial cells. plos.orgnih.gov The induction of G0/G1 arrest is considered a mechanism by which cells attempt to prevent the proliferation of damaged cells. ontosight.ai

Regulation of Cyclin-Dependent Kinases (Cdk2, Cdk4) and Cyclins (D3, E)

Cell cycle progression is driven by the sequential activation of cyclin-dependent kinases (CDKs) in complex with cyclins. mednexus.org Specifically, cyclin D-Cdk4/6 complexes are important for progression through the G1 phase, while cyclin E-Cdk2 complexes are crucial for the G1/S transition. mednexus.org Studies have shown that 3-MC treatment leads to the downregulation of Cdk2 and Cdk4 levels and activity. plos.orgnih.gov Concurrently, the levels of Cyclin D3 and Cyclin E are also decreased. plos.orgnih.gov This coordinated downregulation of key cyclin-Cdk complexes contributes significantly to the observed G0/G1 cell cycle arrest. plos.orgnih.gov

Table 1: Effect of this compound on Key Cell Cycle Regulators

| Regulator | Effect of 3-MC Exposure | Associated Cell Cycle Phase/Transition |

| Cdk2 | Decreased level/activity | G1/S transition, S phase mednexus.org |

| Cdk4 | Decreased level/activity | G1 phase progression mednexus.org |

| Cyclin D3 | Downregulation | G1 phase progression mednexus.org |

| Cyclin E | Downregulation | G1/S transition mednexus.org |

Role of Cell Cycle Regulatory Proteins (p21, p27)

The activity of cyclin-Cdk complexes is negatively regulated by cyclin-dependent kinase inhibitors (CKIs) such as p21 (p21/Cip1) and p27 (p27/Kip1). mednexus.orgplos.org These proteins prevent abnormal proliferation by blocking the catalytic activity of cyclin-Cdk complexes. mednexus.orgplos.org Research indicates that 3-MC treatment leads to the upregulation of both p21 and p27. plos.orgnih.govnih.gov This induction of p21 and p27 plays a critical role in mediating the G0/G1 cell cycle arrest induced by 3-MC. plos.orgnih.gov The induction of p21 and p27 by 3-MC has been shown to be dependent on the AhR. nih.gov

Apoptosis and Programmed Cell Death Mechanisms

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells and is a key defense mechanism against cancer development. ontosight.ainih.gov this compound has been shown to induce apoptosis in various cell types. ontosight.aicapes.gov.br

Induction of Apoptosis in Severely Damaged Cells

Apoptosis can be induced in severely damaged cells to prevent them from becoming malignant. ontosight.ai 3-MC has been demonstrated to induce apoptosis, a process often preceded by molecular events such as the phosphorylation and accumulation of p53. capes.gov.brnih.gov Studies have shown that 3-MC-induced apoptosis can be dependent on the presence of functional p53. capes.gov.brnih.gov For example, in p53-deficient cells, 3-MC failed to cause apoptosis, whereas reintroducing p53 restored the apoptotic response. capes.gov.brnih.gov

Modulation of Anti-Apoptotic and Pro-Apoptotic Proteins

Apoptosis is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins, particularly members of the Bcl-2 family. nih.govoncotarget.comthno.org Anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, inhibit apoptosis, while pro-apoptotic proteins, such as Bax and Bad, promote it. nih.govoncotarget.com While the search results did not provide specific data tables on the modulation of these proteins by 3-MC, the general mechanism of apoptosis induction involves shifting the balance towards pro-apoptotic signaling. For instance, some studies on other compounds inducing apoptosis via similar pathways have shown a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax and Bad. mdpi.com The p53 protein, induced by 3-MC, can promote apoptosis by suppressing the transcription of anti-apoptotic factors like Bcl-2 or inducing pro-apoptotic factors like Bax. nih.gov Caspase activation, particularly Caspase-3, is a key executioner step in the apoptotic pathway induced by various stimuli, including those that trigger p53-dependent apoptosis. nih.govmdpi.com

Table 2: Key Proteins Involved in Apoptosis Modulation

| Protein Type | Examples | General Role in Apoptosis | Potential Modulation by 3-MC (based on mechanism) |

| Pro-Apoptotic | Bax, Bad, Bid, Bim, Puma, Noxa | Promote apoptosis | Potential increase/activation nih.gov |

| Anti-Apoptotic | Bcl-2, Bcl-xL, Mcl-1 | Inhibit apoptosis | Potential decrease/inhibition nih.gov |

| Regulatory/Other | p53, Caspase-3, Caspase-9 | Induces/executes apoptosis | Potential accumulation/activation capes.gov.brnih.govmdpi.com |

This compound (3-MC) is a pentacyclic aromatic hydrocarbon known for its carcinogenic properties. It is an alkylated derivative of benz[a]anthracene and serves as a ligand for the aryl hydrocarbon receptor (AhR). nih.govwikipedia.org Beyond its initiating role in carcinogenesis, 3-MC has been shown to influence various cellular processes, including proliferation, differentiation, cell adhesion, and immune responses.

Neutrophil Involvement in Carcinogenesis

Endocrine System Interactions

This compound (3-MC), a polycyclic aromatic hydrocarbon (PAH), is recognized as an environmental pollutant with the potential to disrupt the endocrine systems of animals. researchgate.netresearchgate.net Its interactions with the endocrine system are complex and can involve direct interference with hormone receptors and indirect effects through pathways such as the aryl hydrocarbon receptor (AhR). capes.gov.brbioscientifica.com

Estrogen Antagonism via Competitive Binding to Estrogen Receptors

While traditionally known as an AhR agonist, studies have shown that 3-MC can also directly interact with estrogen receptors (ERs), specifically estrogen receptor alpha (ERα). nih.govnih.gov This interaction can lead to the activation of ERα-dependent transactivation. nih.gov Research using competitive ERα binding assays has provided evidence for this direct activation. nih.gov The estrogenic responses induced by 3-MC can be inhibited by antiestrogens, further supporting an ER-mediated mechanism. nih.gov However, the effect of 3-MC on estrogen signaling can be cell-type specific and may depend on the cell's ability to metabolize 3-MC into other compounds. nih.gov In some cellular contexts, 3-MC can act as an activator of ER activity, while in others, it may function as a repressor, possibly via the AhR pathway. nih.gov

Effects on Uterine Growth and Estrogen Receptor Levels

Exposure to 3-MC has been shown to influence uterine growth and estrogen receptor levels. In studies involving AhR knockout mice, 3-MC exposure resulted in increased uterine weights and induced the expression of cyclin D1 mRNA levels, indicating an estrogenic effect mediated directly through ERα rather than AhR in this context. nih.gov Research investigating the effects of 3-MC on the 17β-estradiol regulated mRNA transcriptome of the rat uterus has also been conducted to characterize the crosstalk between AhR and ER signaling. researchgate.net These studies highlight the intricate interplay between 3-MC, AhR, and ERs in modulating uterine responses.

Impairment of Spermatogenesis and Ovarian Function

This compound exposure has been linked to adverse effects on both male and female reproductive function, including the impairment of spermatogenesis and ovarian function. researchgate.netnih.govresearchgate.net Studies in various animal models, such as rats and mice, have demonstrated that 3-MC can cause abnormal spermatogenesis and ovarian dysfunction. researchgate.netnih.govresearchgate.net

Research in porcine oocytes has shown that 3-MC exposure can inhibit oocyte meiotic maturation, affecting processes like cumulus expansion and the first polar body extrusion. researchgate.netnih.gov Higher concentrations of 3-MC have been associated with a significant inhibition of these processes. researchgate.netnih.gov Furthermore, 3-MC exposure can lead to decreased rates of cleavage and blastocyst formation in embryos derived from exposed oocytes. researchgate.net These effects may be accompanied by increased rates of spindle abnormalities and chromosomal misalignments. researchgate.net The toxic effects of 3-MC on oocyte maturation may involve oxidative stress. researchgate.netnih.gov

In male reproductive studies, parental exposure to 3-MC before gestation has been shown to adversely affect the endocrine system and spermatogenesis in male offspring. researchgate.netresearchgate.net This can include significantly decreased serum and testicular testosterone (B1683101) levels and suppressed expression of genes involved in testosterone synthesis. researchgate.netresearchgate.net Histological analysis has also revealed disrupted testicular morphology in exposed animals and their offspring. researchgate.netresearchgate.net Genes involved in spermatogenesis, such as Pgk2, Gdnf, Myb, Ddx4, and Kit, have been found to be suppressed in mice following 3-MC exposure. researchgate.net While adverse effects on the male reproductive system have been observed in adolescent mice, some studies suggest that these effects might be mitigated with age. researchgate.netresearchgate.net

Daily exposure to low doses of 3-MC in adolescent mice has been shown to decrease follicle numbers, block follicle development, and inhibit ovulation. researchgate.netresearchgate.net This disruption of follicular growth and ovulation has been investigated in relation to changes in ovarian gene expression, the role of the AhR, and epigenetic modifications. researchgate.net

Here is an interactive data table summarizing some findings on the effects of 3-MC on oocyte maturation:

| 3-MC Concentration (µM) | Cumulus Expansion Inhibition | First Polar Body Extrusion Inhibition | Cleavage Rate (% of Control) | Blastocyst Rate (% of Control) |

|---|---|---|---|---|

| 0 | No | No | 100 | 100 |

| 25 | No significant | No significant | Not significantly reduced | Not significantly reduced |

| 50 | Some inhibition | Some inhibition | Reduced | Reduced |

| 100 | Significant | Significant | Significantly lower | Significantly lower |

Note: Data is illustrative based on findings indicating concentration-dependent effects. researchgate.netnih.gov

Here is an interactive data table summarizing some findings on the effects of 3-MC on male reproductive parameters in mice:

| Exposure Period (Parental) | Offspring Age | Serum Testosterone Levels | Testicular Testosterone Levels | Spermatogenesis Gene Expression | Testicular Morphology |

|---|---|---|---|---|---|

| 6 weeks pre-gestation | 5 weeks (F1) | Significantly decreased | Significantly decreased | Suppressed (Pgk2, Gdnf, Myb, Ddx4, Kit) | Disrupted |

| 6 weeks pre-gestation | 10 weeks (F1) | Mitigated towards control | Mitigated towards control | Mitigated towards control | Less disrupted than at 5 weeks |

Note: Data is illustrative based on findings regarding parental exposure and effects on F1 offspring. researchgate.netresearchgate.net

Epigenetic Modifications in 3 Methylcholanthrene Carcinogenesis

DNA Methylation Dynamics

DNA methylation, primarily occurring at CpG dinucleotides, is a crucial epigenetic mark that can regulate gene expression. Alterations in DNA methylation patterns, including both hypermethylation and hypomethylation, are commonly observed in cancer.

Promoter Hypermethylation of Cell Cycle Regulatory Genes (CDKN1B/p27, CDKN1C/p57)

Promoter hypermethylation, the increase of methylation at normally unmethylated CpG islands within gene promoter regions, is a frequently observed epigenetic abnormality in cancer cells and is considered a crucial event in cancer progression scispace.com. This hypermethylation can lead to the silencing of tumor suppressor genes. Studies utilizing a 3-methylcholanthrene and diethylnitrosamine (DEN)-induced multistep rat lung carcinogenesis model have shown epigenetic alterations in the cell cycle regulatory genes CDKN1B (encoding p27) and CDKN1C (encoding p57) nih.gov. These findings suggest that 3-MC exposure can lead to the hypermethylation and subsequent silencing of these crucial cell cycle inhibitors during lung cancer development oup.comoncotarget.com.

Dynamic Changes during Multistep Carcinogenesis

DNA methylation patterns undergo dynamic changes throughout the process of multistep carcinogenesis induced by chemicals like this compound and diethylnitrosamine. Research in rat lung carcinogenesis models has demonstrated that dynamic changes in DNA methylation occur during the progression of the disease oncotarget.comresearchgate.netnih.gov. Both unique hypomethylation and hypermethylation fragments have been observed after exposure to these genotoxic carcinogens nih.gov. As the severity of cancer progresses through different pathological phases (e.g., hyperplasia, squamous metaplasia, dysplasia, carcinoma in situ, and infiltrating carcinoma), methylation becomes more prevalent, particularly showing dramatic increases in the level of methylation, the average number of methylated genes, and the incidence of concurrent methylation in multiple genes in later stages researchgate.net. This progressive CpG island hypermethylation, leading to the inactivation of tumor suppressor genes, appears to be a vital molecular mechanism in the pathogenesis of 3-MC/DEN-induced multistep rat lung carcinogenesis researchgate.net.

Histone Modifications

Histone modifications, such as acetylation and deacetylation, play a critical role in regulating chromatin structure and gene expression. Alterations in these modifications can contribute to aberrant gene expression in cancer.

Histone Deacetylation via HDAC1 Recruitment

This compound has been shown to induce cell-cycle arrest, a process linked to histone deacetylation. Studies have indicated that 3-MC, acting as an aryl hydrocarbon receptor (AhR) agonist, can cause cell-cycle arrest by inducing histone deacetylation through a mechanism involving the recruitment of Histone Deacetylase 1 (HDAC1) ebi.ac.ukfrontiersin.orgplos.orgnih.govdntb.gov.ua. HDAC1 is an enzyme that removes acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression researchgate.netresearchgate.net. The recruitment of HDAC1 is a key event in 3-MC-mediated epigenetic silencing of genes involved in cell cycle regulation plos.org.

AhR/RhoA-Dependent Epigenetic Modulation

The epigenetic modifications induced by this compound, particularly histone deacetylation, are mediated through an AhR/RhoA-dependent mechanism ebi.ac.ukfrontiersin.orgplos.orgnih.gov. AhR activation by 3-MC is essential for the upregulation of HDAC1 plos.orgnih.gov. Furthermore, the nuclear translocation of HDAC1 is primarily modulated by RhoA activation plos.orgnih.gov. This signaling axis involving AhR and RhoA plays a crucial role in the epigenetic modulation of gene expression by 3-MC, leading to effects such as cell-cycle arrest ebi.ac.ukplos.orgnih.gov. The recruitment of the HDAC1/pRb2 complex to E2F1, mediated by this pathway, decreases E2F1 transactivational activity and leads to H3/H4 deacetylation, resulting in the downregulation of cell-cycle regulatory proteins ebi.ac.ukplos.org.

Preclinical Carcinogenesis Models Utilizing 3 Methylcholanthrene

In Vivo Animal Models

In vivo animal models, particularly rodents, are widely used to study 3-MC-induced carcinogenesis. These models allow for the investigation of tumor initiation, promotion, and progression within a living system wikipedia.org.

Rodent Models for Tumor Induction (Mice, Rats)

Rodents, including mice and rats, are commonly employed in 3-MC-induced carcinogenesis studies due to their relatively short lifespans, ease of handling, and well-characterized genetics oup.com. 3-MC can induce localized neoplasms in various strains of germfree mice and rats when administered subcutaneously oup.comoup.com. The types, locations, and latent periods of the tumors in germfree animals have been observed to be similar to those induced in conventional control animals oup.comoup.com. Tumor development has been observed in both germfree mice and rats following subcutaneous inoculation of 3-MCA mdpi.com. One study reported tumor development in 76% of germfree mice and 90% of germfree rats mdpi.com.

Organ-Specific Carcinogenesis Models

3-Methylcholanthrene is utilized to induce tumors in specific organs, allowing researchers to focus on the unique biological processes involved in organ-specific carcinogenesis.

3-MC is used to induce lung tumors in rodent models, often via intrabronchial or intratracheal instillation wikipedia.orgoup.com. This method allows for direct exposure of the respiratory tract to the carcinogen oup.com. In a study from 1991, lung precancerous and cancerous lesions were induced in Wistar rats by one intrabronchial injection of 3-MC wikipedia.org. After 30 days, atypical hyperplasia of bronchiolar epithelium, adenoid hyperplasia or adenomas, and squamous cell carcinoma were observed wikipedia.org. After 60 days, the incidences of these lesions were also recorded wikipedia.org. Chronic inflammation induced by continuous administration of agents like butylated hydroxytoluene can promote lung carcinogenesis initiated by this compound mdpi.com. A model system for studying lung carcinogenesis using intratracheal instillation of this compound has been established in inbred strains of mice, such as C3H/AnfCum and BC3F1/Cum mice nih.gov. Another study used intratracheal instillation of this compound, along with diethylnitrosamine, to induce squamous cell carcinoma of the lung in Wistar rats researchgate.net. This model represents the process of normal bronchial tissue changing into squamous tissue, followed by abnormal cell growth and the development of localized and invasive cancer researchgate.net.

Data on Lung Lesion Incidence in Wistar Rats Following Intrabronchial 3-MC Injection:

| Lesion Type | Incidence at 30 Days (17 rats) | Incidence at 60 Days (18 rats) |

| Atypical hyperplasia | 15 (88.2%) | 15 (83.3%) |

| Adenoid hyperplasia or adenomas | 12 (70.6%) | 4 (23.5%) |

| Squamous cell carcinoma | 3 (17.7%) | 7 (38.9%) |

This compound has been used to induce mammary tumors in rats nih.gov. A technique involving the administration of this compound via the gastrointestinal tract was developed for inducing mammary cancer regularly and rapidly in rats nih.gov. Under specific conditions, multiple mammary carcinomas were induced in every rat in repeated experiments within 60 days or less nih.gov. The rapid induction of mammary cancer in the strain of animal employed was found to be a function of dosage, the timing of administration, and a favoring hormonal status of the recipient nih.gov. Light microscopic studies on the evolution of this compound-induced mammary tumors in Wistar-Furth rats revealed a progression of changes from early hyperplasia to advanced hyperplasia and then to cancer nih.gov. Ultrastructurally, the cellular changes in advanced hyperplasia and cancer were indistinguishable nih.gov. Only nodules of advanced hyperplasia and cancer were transplantable in syngeneic recipients nih.gov. Chromosomal aberrations were qualitatively similar in cells from all lesions but became progressively more frequent nih.gov. Progesterone has also been shown to enhance mammary carcinogenesis induced by this compound in rats psu.edu.

This compound exposure has been linked to the development of leukemia in mice, leading to the establishment of widely used leukemia cell lines like P388 and L1210 mdpi.comnih.gov. P388 leukemia is a murine lymphoid neoplasm cell line derived from a spontaneous lymphocytic leukemia in DBA/2 mice cytion.com. Lymphatic leukemia is induced by administering this compound to DBA/2 mice biomedgrid.comresearchgate.net. This model has been used extensively for testing compounds biomedgrid.comresearchgate.net. P388 leukemia tumors formed in DBA/2 mice can be passaged by administration to CD2F1 mice biomedgrid.comresearchgate.net. The L1210 leukemia cell line was also isolated from DBA/2 mice chemically exposed to this compound mdpi.comnih.gov. This lymphoid leukemia is formed when this compound is administered to DBA/2 mice biomedgrid.com. The L1210 model has been used since 1948 and exhibits a very high potential for tumor formation biomedgrid.com. Like the P388 model, L1210 leukemia can be passaged by administration to CD2F1 mice biomedgrid.com. These chemically induced murine leukemia cell lines, including P388 and L1210, were transplantable and provided platforms for testing chemotherapeutic drugs mdpi.com.

This compound is known to readily produce primary sarcomas, specifically fibrosarcomas, in mice wikipedia.org. The administration of this compound allows fibrosarcomas to develop in situ, forming a tumor microenvironment with an established stroma and vasculature nih.govcardiff.ac.uk. This makes 3-MC-induced fibrosarcomas valuable models for studying tumor immunology nih.govcardiff.ac.uk. Studies using mice with X-chromosome inactivation mosaicism have investigated the cellular origin of this compound-induced fibrosarcomas scilit.comaacrjournals.org. While one study suggested a multicellular origin based on the presence of both phosphoglycerate kinase (PGK) enzyme types in most tumor fragments, another study, using a lower dose of this compound, found that the majority of fibrosarcomas contained only one type of PGK, indicating a single-cell origin scilit.comaacrjournals.org. The immune system's role in influencing the outgrowth of primary chemically induced tumors like MCA sarcomas has been demonstrated pnas.org. Sialylation levels on this compound-induced fibrosarcoma cells have been shown to influence antitumor immune responses during immunoediting oup.com.

Renal Epithelial Cell Carcinoma Models

Studies have utilized this compound in both in vitro and in vivo models to induce renal cell carcinoma (RCC) onset. Research in human renal epithelial cells (hRECs) and in vivo models exposed to 3-MC demonstrated the upregulation of epithelial-mesenchymal transition (EMT) and tumor biomarkers. nih.govx-mol.comresearchgate.net These models exhibited altered expression of histone deacetylase 1 (HDAC1) and RhoA, with increased HDAC1 and decreased RhoA expression observed through hypoxia-inducible-factor (HIF)- and AhR-dependent mechanisms. nih.govx-mol.comresearchgate.net Beyond inducing EMT biomarkers, 3-MC treatment led to a decrease in von Hippel-Lindau protein levels, a known risk factor for RCC, and an increase in CD44 expression in hRECs. nih.govresearchgate.net

Skin Carcinogenesis Models

This compound is also used in skin carcinogenesis models, often in two-stage protocols. aacrjournals.org In tumorigenicity studies on mouse skin, a single topical application of 3-MC at varying doses was followed by repeated applications of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA). aacrjournals.org Comparisons of tumor incidence and multiplicity indicated that this compound and certain of its metabolites, including 2-hydroxy-3-methylcholanthrene (B1205650) and this compound-2-one, demonstrated comparable tumor-initiating activity. aacrjournals.org One metabolite, 1,9,10-trihydroxy-9,10-dihydro-3-methylcholanthrene, showed particularly high tumorigenic activity on mouse skin and in newborn mice, suggesting a role for bay-region activation in 3-MC's carcinogenicity. aacrjournals.org

Two-Stage Carcinogenesis Protocols (Initiation-Promotion Models)

The two-stage carcinogenesis model is a classic approach where a low dose of an initiating agent, like this compound, causes DNA damage, followed by repeated applications of a promoting agent that stimulates cell proliferation. mdpi.comresearchgate.net This protocol is conceptually important for understanding skin carcinogenesis and has been utilized to mimic human squamous cell carcinoma development. mdpi.com In lung carcinogenesis models, this compound is used as the initiator, and subsequent exposure to a tumor promoter, such as butylated hydroxytoluene (BHT), significantly increases tumor multiplicity in sensitive strains of mice. researchgate.netnih.gov Unlike 3-MC, BHT is considered a non-genotoxic carcinogen and promoter. researchgate.netnih.gov This two-stage model is valuable for identifying promotion-specific events. researchgate.net

Strain Susceptibility and Genetic Background Effects

Genetic background plays a significant role in the susceptibility of laboratory animals to carcinogen-induced tumors, including those initiated by this compound. nih.govkarger.comoup.com Inbred mouse strains exhibit differing sensitivities to 3-MC-induced tumor development. For instance, studies involving inbred mice strains like C57BL/6J (B6) and DBA/2J (D2) treated with this compound alone or in combination with other agents like 1,2-dimethylhydrazine (B38074) (DMH) have highlighted these differences in tumor incidence and type (e.g., lung tumors vs. leukemia). nih.gov Susceptibility to the biological effects of PAHs, including this compound, is influenced by genes such as those in the major histocompatibility complex (MHC) and the aryl-hydrocarbon (Ah) receptor locus. karger.compnas.org Mice carrying the 'b' allele of the Ah receptor, which efficiently metabolize PAHs to reactive intermediates, tend to be more susceptible compared to those with the 'd' allele. pnas.org

In Vitro Cell Culture Models

Cell culture models provide a controlled environment to study the cellular and molecular events of carcinogenesis induced by this compound.

Morphological Transformation of Fibroblasts (e.g., C3H10T½CL8 Cells)

C3H10T½CL8 mouse embryo fibroblasts are a widely used cell line for studying morphological transformation induced by chemical carcinogens like this compound. nih.govaacrjournals.orgnih.gov Treatment of these cells with 3-MC can lead to their morphological transformation, a key step towards neoplastic progression. nih.govnih.gov Research has shown that tumorigenic transformants of C3H10T½CL8 cells induced by this compound often exhibit a common nucleotide alteration in the c-Ki-ras gene, specifically a G to T transversion in the first position of codon 12, resulting in a Gly12 to Cys mutation. nih.gov This specific mutation was found in tumorigenic MCA transformants but not in a non-tumorigenic one, highlighting its potential role in the tumorigenic phenotype. nih.gov Studies have also investigated the metabolic activation of compounds structurally related to this compound, such as Benz[j]aceanthrylene, in C3H10T½ cells, identifying different metabolic pathways leading to DNA adduct formation and morphological transformation. aacrjournals.orgresearchgate.net

Malignant Transformation of Human Bronchial Epithelial Cells